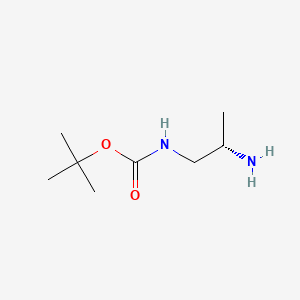

(S)-Tert-butyl (2-aminopropyl)carbamate

Overview

Description

“(S)-Tert-butyl (2-aminopropyl)carbamate” is a chemical compound with the molecular formula C4H10N2O2 . It is a derivative of carbamate and has potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (2-aminopropyl)benzo[b]thiophene derivatives has been described, which involves the use of various single- and tandem mass spectrometry and ionization platforms coupled to gas chromatography (GC) and liquid chromatography (LC), nuclear magnetic resonance spectroscopy (NMR), and solid phase and GC condensed phase infrared spectroscopy (GC-sIR) .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, GC-EI/CI- single- and tandem mass spectrometry, LC (pentafluorophenyl stationary phase), and various infrared spectroscopy approaches .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 117.13 g/mol, a topological polar surface area of 78.2 Ų, and a complexity of 78.6 .Scientific Research Applications

Environmental Occurrence and Fate of SPAs

Synthetic phenolic antioxidants (SPAs), including compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, akin to (S)-tert-butyl (2-aminopropyl)carbamate in terms of their tert-butyl groups, are widely used in various industrial and commercial products. The research highlights their detection in indoor dust, outdoor air particulates, sea sediment, river water, and human tissues, indicating the pervasive nature of SPAs in the environment and their potential human exposure pathways. Future studies are recommended to investigate the contamination, environmental behaviors, and toxicity effects of novel high molecular weight SPAs to mitigate environmental pollution (Liu & Mabury, 2020).

Metabolic Stability of Carbamates

The metabolic stability of carbamates, including structures similar to this compound, has been analyzed through a compilation of reliable literature data. The review outlines a qualitative relationship between molecular structure and lability to metabolic hydrolysis, offering insights into the design of carbamates as drugs or prodrugs. This information is crucial for understanding the metabolic fate and potential therapeutic applications of carbamate compounds (Vacondio et al., 2010).

Mechanisms of Decarbamoylation

The decarbamoylation process of acetylcholinesterases by carbamates, including those with large carbamoyl groups, sheds light on the potential mechanisms through which this compound might interact with biological systems. Understanding the rate-limiting steps in decarbamoylation, especially the shift in rate-limiting step from general acid-base catalysis to conformational changes in the enzyme's active site, is crucial for the development of carbamate-based inhibitors with therapeutic applications (Rosenberry & Cheung, 2019).

Decomposition in Environmental Remediation

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provide insights into the degradation mechanisms of tert-butyl containing compounds in environmental remediation efforts. Such research underscores the potential for applying advanced oxidation processes for the decomposition and conversion of environmental pollutants, including this compound, into less harmful substances (Hsieh et al., 2011).

Safety and Hazards

Future Directions

The future directions for the study and application of “(S)-Tert-butyl (2-aminopropyl)carbamate” and related compounds could involve the design of sustainable polymers with minimal environmental impact . The possibility of having materials with inherent reprocessing induced performance enhancement points to new directions in designing sustainable polymers .

properties

IUPAC Name |

tert-butyl N-[(2S)-2-aminopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121103-15-9 | |

| Record name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/no-structure.png)

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)